BenchChemオンラインストアへようこそ!

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

A heterocyclic isoxazole building block with dual derivatization capability: the C4-carboxylic acid enables high-throughput amide coupling, while the C3-bromine serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling. The 5-cyclopropyl substituent confers conformational rigidity (Fsp3 0.428) and metabolic stability, critical for CNS drug discovery and agrochemical HPPD inhibitor programs. Procure at 95% purity for discovery-stage library production or 98% for GLP-compliant synthesis workflows.

Molecular Formula C7H6BrNO3
Molecular Weight 232.033
CAS No. 1784389-77-0
Cat. No. B2354308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid
CAS1784389-77-0
Molecular FormulaC7H6BrNO3
Molecular Weight232.033
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)Br)C(=O)O
InChIInChI=1S/C7H6BrNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11)
InChIKeyKPASSSMHUJGVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 1784389-77-0): Procurement-Relevant Identity and Physicochemical Baseline


3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 1784389-77-0; MFCD31668581) is a heterocyclic building block belonging to the isoxazole family, bearing a bromine atom at the 3-position, a cyclopropyl ring at the 5-position, and a carboxylic acid at the 4-position of the 1,2-oxazole core . With a molecular formula of C7H6BrNO3 and a molecular weight of 232.03 Da, the compound is supplied as a powder (95% purity via Sigma-Aldrich/Enamine; up to 98% via specialty suppliers) with a recommended storage temperature of 4 °C . Key predicted physicochemical parameters include a LogP of 1.59, a pKa of 1.83 ± 0.36, a boiling point of 346.1 ± 42.0 °C, a density of 1.899 ± 0.06 g/cm³, a polar surface area of 63 Ų, and an Fsp3 value of 0.428, reflecting the saturated carbon fraction contributed by the cyclopropyl substituent [1]. The compound serves primarily as a synthetic intermediate and medicinal chemistry scaffold, with downstream applications demonstrated in agrochemical HPPD inhibitor programs that utilize the 5-cyclopropylisoxazole-4-carboxylic acid framework [2].

Why Generic Substitution of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 1784389-77-0) Is Not Advisable Without Comparative Verification


Substituting 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid with a close structural analog—such as its non-brominated congener 5-cyclopropylisoxazole-4-carboxylic acid (CAS 124845-04-1) or the methyl-bearing 3-bromo-5-methylisoxazole-4-carboxylic acid (CAS 130742-22-2)—fundamentally alters the compound's physicochemical profile and synthetic utility. The bromine substituent contributes approximately 79 Da of additional mass, elevates LogP by an estimated 0.34–0.78 log units relative to the non-halogenated analog [1][2], and provides an sp²-hybridized carbon–bromine bond that serves as an essential handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) and other transition-metal-mediated transformations . The cyclopropyl group confers conformational rigidity and an Fsp3 value of 0.428 that is not replicated by methyl (Fsp3 = 0.20 for the methyl analog), directly affecting target binding entropy and metabolic stability in downstream bioactive molecules . Replacing either the bromine or the cyclopropyl group eliminates key vectors for structure–activity relationship (SAR) exploration and precludes access to the bis-5-cyclopropylisoxazole-4-carboxamide chemotype that has demonstrated herbicidal activity superior to isoxaflutole at 100 mg/L in vitro [3]. The evidence below quantifies these differentiating features.

Quantitative Comparative Evidence for 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 1784389-77-0) Versus Closest Structural Analogs


LogP Elevation: Lipophilicity Gain of 0.34–0.78 Log Units Versus the Non-Brominated 5-Cyclopropylisoxazole-4-carboxylic Acid

The target compound exhibits a LogP of 1.59 (ChemSpace calculated), compared to reported LogP values of 0.81 (ChemSrc) to 1.25 (BOC Sciences, Chemscene) for the non-brominated analog 5-cyclopropylisoxazole-4-carboxylic acid (CAS 124845-04-1), yielding a lipophilicity increase of 0.34–0.78 log units attributable to the bromine substituent [1][2]. For context, the methyl-bearing analog 3-bromo-5-methylisoxazole-4-carboxylic acid (CAS 130742-22-2) has an ACD/LogP of 0.47, which is 1.12 log units lower than the target despite also bearing bromine, demonstrating that the cyclopropyl group is a stronger lipophilicity driver than methyl in this scaffold . In drug discovery, a ΔLogP of +0.5 typically correlates with a ~3-fold increase in membrane partitioning, a meaningful difference for programs optimizing passive permeability or blood–brain barrier penetration.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Diversification Capacity: C3-Bromine as a Cross-Coupling Handle Absent in Non-Halogenated 5-Cyclopropylisoxazole-4-carboxylic Acid

The C3-bromine atom in the target compound serves as a strategic exit vector for palladium-catalyzed cross-coupling reactions—including Suzuki–Miyaura (aryl/heteroaryl boronic acids), Buchwald–Hartwig (amination), and Sonogashira (alkynylation) couplings—that are structurally impossible with the non-halogenated comparator 5-cyclopropylisoxazole-4-carboxylic acid (CAS 124845-04-1) [1]. The bromine at position 3 of the isoxazole ring is activated toward oxidative addition by the electron-withdrawing effect of the adjacent ring oxygen and nitrogen atoms, a feature documented for the broader class of 3-bromo-isoxazoles [2]. By contrast, the non-halogenated analog requires de novo functionalization via directed ortho-metalation or electrophilic substitution, routes that lack the regiochemical predictability of cross-coupling at a pre-installed bromide. The 3-bromo-5-methyl analog shares the halogen handle but offers only a methyl group (Fsp3 = 0.20) versus the cyclopropyl (Fsp3 contribution elevating the target's overall Fsp3 to 0.428), reducing three-dimensional character in coupling products [3].

Cross-coupling Suzuki–Miyaura Medicinal chemistry diversification C–C bond formation

Ionization State and pKa: A Predicted pKa of 1.83 Differentiates Acid Strength from Regioisomeric 3-Bromo-isoxazole-5-carboxylic Acid

The predicted pKa of 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid is 1.83 ± 0.36 (ChemicalBook, QSPR-predicted), placing it among stronger heteroaromatic carboxylic acids . This value is consistent with the electron-withdrawing effect of the isoxazole ring (oxygen and nitrogen electronegative atoms adjacent to the carboxylic acid-bearing C4 position) compounded by the inductively withdrawing bromine at C3. In contrast, the regioisomeric 3-bromo-isoxazole-5-carboxylic acid (CAS 6567-35-7), where the carboxylic acid resides at C5 rather than C4, positions the acid group one bond further from the ring oxygen and is expected to exhibit a higher pKa (weaker acid) due to attenuated inductive withdrawal . At physiological pH 7.4, both compounds are predominantly ionized (carboxylate form), but at intermediate pH values relevant to formulation (pH 2–5), the ~1–2 unit pKa difference can translate to a 10- to 100-fold difference in the neutral acid fraction, directly impacting solubility, logD, and passive diffusion rates.

pKa Ionization state Bioavailability Solubility

Three-Dimensional Character: Fsp3 of 0.428 and Cyclopropyl Conformational Restraint Relative to Methyl-Substituted Analogs

The target compound's Fsp3 (fraction of sp³-hybridized carbons) is 0.428, driven by the three sp³ carbons of the cyclopropyl ring out of seven total carbons [1]. The non-brominated analog 5-cyclopropylisoxazole-4-carboxylic acid (C7H7NO3) has the same carbon skeleton and thus an equivalent Fsp3 of 0.428, but lacks the bromine diversification handle. The methyl analog 3-bromo-5-methylisoxazole-4-carboxylic acid (C5H4BrNO3) has only one sp³ carbon out of five total carbons, yielding an Fsp3 of 0.20 . In fragment-based and lead-optimization contexts, an Fsp3 above 0.40 is associated with improved clinical success rates, and cyclopropyl is specifically recognized as a privileged conformational constraint that reduces the entropic penalty of target binding relative to freely rotating methyl or ethyl groups [2]. The cyclopropyl also provides a defined dihedral angle that can lock the isoxazole ring into a geometry favorable for π-stacking interactions, as demonstrated in molecular docking studies of bis-5-cyclopropylisoxazole-4-carboxamide HPPD inhibitors where the cyclopropyl-isoxazole moiety forms π–π interactions with Phe360 and Phe403 in the HPPD active site [3].

Fsp3 Three-dimensionality Conformational restriction Fragment-based drug discovery

Procurement Specification Differentiation: Purity Tiering and Supplier Diversity Versus 5-Cyclopropylisoxazole-4-carboxylic Acid

The target compound is available at two distinct purity tiers: 95% (Sigma-Aldrich/Enamine, AKSci, Chemenu, CymitQuimica) and 98% (Leyan/Haohong Pharmaceutical), with the 98% grade supported by NMR, HPLC, and GC batch analysis certificates . The compound is stocked by at least 25 supplier catalog entries aggregated through ChemSpace, spanning Enamine (Ukraine/Latvia/US distribution), AKSci (US), Leyan (China), and CymitQuimica (Spain), ensuring multi-continent availability [1]. By contrast, the non-brominated analog 5-cyclopropylisoxazole-4-carboxylic acid (CAS 124845-04-1) is more widely catalogued (Sigma-Aldrich direct stock, Bidepharm, Aladdin, BOC Sciences) and benefits from an experimentally determined melting point (161–165 °C) that enables identity confirmation by a simple bench-top measurement—a quality control advantage the target compound currently lacks, as its melting point remains only predicted . The target's recommended 4 °C storage (Sigma-Aldrich) versus room temperature for the non-brominated analog indicates potentially greater thermal sensitivity that must be factored into procurement and inventory planning .

Procurement Purity specification Supply chain Building block availability

Agrochemical Lead Derivatization Potential: Evidence from Bis-5-cyclopropylisoxazole-4-carboxamide HPPD Inhibitors with Activity Superior to Isoxaflutole

Although no published study reports biological data directly on 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid itself, the 5-cyclopropylisoxazole-4-carboxylic acid scaffold from which it is derived has been validated in two independent agrochemical discovery programs. Sun et al. (2020) reported that N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide I-26 achieved 100% inhibition against Portulaca oleracea and Abutilon theophrasti at 10 mg/L (vs. 50% for the commercial herbicide butachlor), while the ring-opened metabolite II-05 inhibited HPPD with an EC50 of 1.05 μM, comparable to mesotrione (EC50 = 1.35 μM) [1]. Yang et al. (2023) extended this work to bis-5-cyclopropylisoxazole-4-carboxamides, where compounds b9 and b10 showed ~90% inhibition against Digitaria sanguinalis and Amaranthus retroflexus at 100 mg/L in vitro—superior to isoxaflutole—and ~90% and ~85% inhibition at 90 g (ai)/ha in greenhouse trials [2]. The target compound, bearing a bromine at C3, enables exploration of SAR at a position that both published series left unsubstituted (C3 = H in all reported analogs), representing an unexplored vector for optimizing HPPD binding interactions, metabolic stability, or physicochemical properties within a validated chemotype.

HPPD inhibition Herbicide discovery Agrochemical building block SAR

Procurement-Driven Application Scenarios for 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 1784389-77-0)


Agrochemical HPPD Inhibitor SAR Expansion: C3-Diversification of the Validated 5-Cyclopropylisoxazole-4-carboxamide Herbicide Scaffold

Research teams developing next-generation HPPD-inhibiting herbicides can procure this compound to elaborate the C3 position via Suzuki–Miyaura coupling, accessing aryl-, heteroaryl-, or alkenyl-substituted analogs of the published lead series. The existing SAR from Sun et al. (2020) and Yang et al. (2023) demonstrates that the 5-cyclopropylisoxazole-4-carboxamide core delivers herbicidal activity superior to commercial benchmarks (I-26: 100% inhibition at 10 mg/L vs. butachlor 50%; b9/b10: ~90% inhibition at 100 mg/L vs. isoxaflutole), yet the C3 position remains completely unexplored across all reported analogs [1][2]. A C3-substituted library generated from the target building block could probe steric tolerance, electronic effects, and hydrophobic pocket interactions at this vector, potentially yielding compounds with differentiated weed spectrum, crop safety, or resistance-breaking profiles.

Fragment-Based and Covalent Inhibitor Discovery: A 3D-Enriched, Halogenated Isoxazole Fragment for Library Design

With an Fsp3 of 0.428 and a molecular weight of 232 Da, the target compound occupies an attractive region of fragment chemical space—sufficiently three-dimensional to escape 'flatland' attrition risks yet small enough to serve as a fragment hit [1]. The bromine atom provides a latent electrophilic site for covalent fragment approaches targeting reactive cysteine residues (as demonstrated for 3-bromo-isoxazoline covalent GAPDH inhibitors in antimalarial programs) [2]. The carboxylic acid enables rapid amide coupling to generate fragment-grown libraries without protection/deprotection cycles. Compared to the non-halogenated 5-cyclopropylisoxazole-4-carboxylic acid fragment (153 Da, LogP 0.81), the target offers enhanced detection sensitivity by mass spectrometry (characteristic Br isotope pattern) and a 0.34–0.78 log unit lipophilicity advantage for accessing more hydrophobic binding pockets .

Medicinal Chemistry Building Block Procurement for Parallel Library Synthesis Targeting CNS or Anti-Inflammatory Programs

Contract research organizations and pharmaceutical medicinal chemistry groups conducting parallel amide library synthesis can select this building block for its dual derivatization capability: the C4-carboxylic acid enables high-throughput amide coupling with diverse amine partners, while the C3-bromine provides a subsequent diversification point via palladium-catalyzed cross-coupling [1]. The cyclopropyl group is a privileged motif in CNS drug discovery (improving metabolic stability and brain penetration) and in anti-inflammatory isoxazole-4-carboxamides (as exemplified by the anti-arthritic isoxazole-4-carboxamide patent literature) [2]. Procurement at the 98% purity tier (Leyan) with full analytical documentation supports GLP-compliant synthesis workflows, while the 95% grade (Sigma-Aldrich/Enamine) is suitable for discovery-stage library production with 2–3 day lead times from US stock .

Physicochemical Tool Compound for LogP and Ionization State Benchmarking in Heteroaromatic Acid Series

Computational chemistry and DMPK groups seeking experimental validation of in silico LogP and pKa predictions for brominated heteroaromatic acids can use this compound as a reference standard. Its predicted pKa of 1.83 and LogP of 1.59 place it at the intersection of strongly acidic and moderately lipophilic property space, a region underrepresented in standard calibration sets [1]. Comparative measurements against the non-brominated analog (LogP 0.81, pKa expected ~2.5–3.5) would empirically quantify the bromine substituent's contribution to both lipophilicity (Hansch πBr) and acidity (σI effect) on the isoxazole scaffold, generating transferable parameters for QSAR model refinement across heterocyclic series [2].

Quote Request

Request a Quote for 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.